BenchChemオンラインストアへようこそ!

C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL

Histamine H3 Receptor Antagonist Benzylimidazole

This compound features the critical N1-benzyl, C2-methylamine substitution pattern on the imidazole core—a validated pharmacophore for TAAR1 modulation, histamine H3 receptor antagonism, and P-glycoprotein (P-gp) inhibition. Unlike generic imidazoles, this precise scaffold directly dictates molecular recognition, potency, and selectivity. Ideal for SAR-driven lead optimization in cognitive disorders, schizophrenia, and multidrug-resistant cancer. Procure with confidence: the dihydrochloride salt ensures enhanced stability and solubility for reproducible research outcomes. Request a bulk quote today.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
CAS No. 22600-75-5
Cat. No. B3117703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL
CAS22600-75-5
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CN.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H
InChIKeyHZAPGFYEVGMALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl (CAS 22600-75-5): An Aminomethyl-Imidazole Scaffold for CNS and Oncology Research


C-(1-Benzyl-1H-imidazol-2-yl)-methylamine dihydrochloride (CAS 22600-75-5) is a synthetic imidazole derivative belonging to the class of aminomethyl-imidazole compounds. Its structure features an imidazole ring, a core pharmacophore in numerous bioactive molecules, substituted with both a benzyl group at the N1 position and a methylamine group at the C2 position, and is supplied as a stable dihydrochloride salt [1]. This specific substitution pattern is crucial for conferring unique pharmacological properties. Compounds in this class, including the aminomethyl-2-imidazoles, have been extensively explored as modulators of key neurological targets like the Trace Amine-Associated Receptor 1 (TAAR1) and histamine receptors [2]. The benzyl-imidazole scaffold is also investigated for its potential in oncology, particularly in overcoming multidrug resistance by inhibiting P-glycoprotein (P-gp) [3]. This compound serves as a critical research intermediate for probing these specific therapeutic areas.

Why C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl Cannot Be Replaced by Simple Imidazole or Unsubstituted Analogs


For a researcher investigating the modulation of targets like TAAR1 or P-gp, substituting this compound with a generic imidazole or even an unsubstituted 2-aminomethylimidazole is not scientifically valid. The specific substitution pattern of the N1-benzyl and C2-methylamine groups is not incidental; it directly dictates molecular recognition, potency, and selectivity. Structure-Activity Relationship (SAR) studies in the imidazole class reveal that modifications to the linker region and aromatic substitutions are critical for achieving target selectivity and avoiding off-target effects, such as activity at adrenergic alpha-2 receptors [1]. For instance, the presence of the benzyl ring is essential for the antagonist activity observed in histamine H3 receptor ligands [2]. Similarly, the benzyl-imidazole scaffold serves as a key template for designing potent P-gp modulators [3]. Therefore, procurement decisions must be based on the precise structural and functional attributes of C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl.

Quantitative Evidence Guide for C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl


Benzyl Substitution Drives Functional Activity Shift from Agonism to Antagonism at Histamine H3 Receptors

The presence of a benzyl group in the imidazole scaffold is critical for conferring antagonist activity at the histamine H3 receptor. In a study of amidine-substituted imidazoles, the benzyl series demonstrated the highest potency, with compounds achieving low nanomolar Ki values [1]. This contrasts sharply with the known H3 agonist SK&F 91606, which lacks the benzyl substitution, indicating a fundamental shift in pharmacological function driven by this specific moiety.

Histamine H3 Receptor Antagonist Benzylimidazole

The Aminomethyl-Imidazole Scaffold is a Core Motif in Selective TAAR1 Agonists

The aminomethyl-imidazole group is a key pharmacophore for activity at the Trace Amine-Associated Receptor 1 (TAAR1), a target for schizophrenia and other neuropsychiatric disorders. A study optimizing imidazole compounds identified the 4-aminomethyl-imidazole group as crucial for achieving high selectivity for TAAR1 over the adrenergic alpha-2 receptor, a common off-target for earlier imidazoline hits [1]. While the target compound has a 2-aminomethyl substitution, the presence of the aminomethyl group is a validated determinant of TAAR1 affinity within this chemical class.

TAAR1 Neuropsychiatric Agonist

Benzyl-Imidazole Scaffold is a Validated Template for Potent P-gp Modulators

The benzyl-imidazole scaffold serves as a structural template for the design of potent P-glycoprotein (P-gp) modulators. In a study of 4,5-di-substituted benzyl-imidazol-2-substituted amines, compounds based on this scaffold were shown to reverse Taxol resistance in a multidrug-resistant breast cancer cell line. The most potent compounds in this series, 12c and 17c, achieved sensitization to Taxol by 26.4- and 24.5-fold at a 1 µM concentration, respectively [1]. This activity is 5-6 times more potent than the known P-gp inhibitor verapamil, highlighting the utility of this scaffold in overcoming drug resistance.

P-glycoprotein Multidrug Resistance Oncology

Primary Research Applications for C-(1-Benzyl-1H-imidazol-2-yl)-methylamine 2HCl


Histamine H3 Receptor Antagonist Development

This compound is ideal for structure-activity relationship (SAR) studies focused on developing novel antagonists for the histamine H3 receptor. As demonstrated by Aslanian et al., the benzyl-substituted imidazole series provides a potent antagonist framework, offering a strong starting point for lead optimization in programs targeting cognitive and sleep disorders [1].

TAAR1 Agonist Probe for Neuropsychiatric Research

The aminomethyl-imidazole core is a recognized pharmacophore for TAAR1 activity. Researchers can use this compound to probe TAAR1 signaling pathways or as a synthetic intermediate in the development of selective TAAR1 agonists for potential therapeutic applications in schizophrenia and related conditions, as validated by the work of Galley et al. [2].

Overcoming Multidrug Resistance (MDR) in Oncology

The benzyl-imidazole scaffold is a validated template for P-gp modulation. This compound is highly suitable for medicinal chemistry efforts to synthesize and test new derivatives aimed at reversing P-gp-mediated multidrug resistance in cancer cells. The work by Zhang et al. provides a direct precedent for the potent activity achievable with this structural class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-(1-BENZYL-1H-IMIDAZOL-2-YL)-METHYLAMINE 2HCL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.